molecular formula C22H27N3O3 B2878877 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea CAS No. 1234861-69-8

1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea

Cat. No. B2878877
CAS RN: 1234861-69-8
M. Wt: 381.476
InChI Key: IYALUFCFRQAAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in several areas of research, including cancer treatment, neurological disorders, and inflammation.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea A involves the inhibition of several key enzymes and pathways that are involved in cancer cell growth and proliferation. 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea A has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC leads to the activation of tumor suppressor genes and the inhibition of oncogenes, which results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea A has been shown to have several biochemical and physiological effects. Studies have shown that 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea A inhibits the activity of several key enzymes and pathways that are involved in cancer cell growth and proliferation. 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea A has also been shown to reduce inflammation and oxidative stress, which are two key factors in the development of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea A is its ability to inhibit cancer cell growth and proliferation. This makes it a promising candidate for cancer treatment. However, one of the limitations of 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea A is its potential toxicity, which may limit its use in humans.

Future Directions

There are several future directions for the study of 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea A. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the development of novel drug delivery systems for 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea A, which may improve its efficacy and reduce its toxicity. Additionally, further studies are needed to investigate the potential use of 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea A in the treatment of other diseases, such as neurological disorders and inflammation.
Conclusion:
In conclusion, 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea, or 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea A, is a promising compound that has shown potential in various scientific research applications. 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea A has been extensively studied for its potential use in cancer treatment, and has shown promising results in inhibiting cancer cell growth and proliferation. However, further research is needed to investigate its potential use in other areas of research and to improve its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea A involves the reaction between 1-(3,4-dimethylphenyl)piperazine and 4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst, and the resulting product is purified using various chromatographic techniques.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea A has been extensively studied for its potential use in cancer treatment. Studies have shown that 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea A inhibits the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. 1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea A has also been shown to reduce inflammation and oxidative stress, which are two key factors in the development of cancer.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-15-3-6-19(13-16(15)2)24-22(28)23-18-7-4-17(5-8-18)14-21(27)25-11-9-20(26)10-12-25/h3-8,13,20,26H,9-12,14H2,1-2H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYALUFCFRQAAAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-3-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)urea

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